2,6-difluoro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide
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Overview
Description
2,6-Difluoro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide is a complex organic compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine ring and subsequent coupling reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
2,6-Difluoro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and imidazo[1,2-b]pyridazinyl group play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic acid: A related compound used in the synthesis of various derivatives.
2,6-Difluoroaniline: Another fluorinated compound with applications in organic synthesis.
N-[2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-furamide: A structurally similar compound with potential biological activity.
Uniqueness
2,6-Difluoro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide stands out due to its unique combination of fluorine atoms and the imidazo[1,2-b]pyridazinyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,6-difluoro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O2/c1-29-18-8-7-17-24-16(10-27(17)26-18)11-5-6-12(21)15(9-11)25-20(28)19-13(22)3-2-4-14(19)23/h2-10H,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNSGSLVMSRGJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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